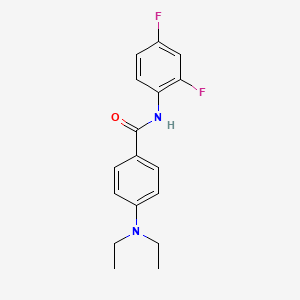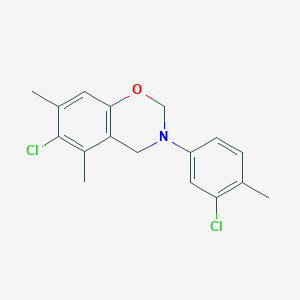
6-chloro-3-(3-chloro-4-methylphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-3-(3-chloro-4-methylphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine is a synthetic organic compound belonging to the benzoxazine class. Benzoxazines are known for their diverse applications in polymer chemistry, pharmaceuticals, and materials science due to their unique structural properties.
科学的研究の応用
6-chloro-3-(3-chloro-4-methylphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of advanced polymers and materials with enhanced thermal and mechanical properties.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents for treating bacterial infections.
Industry: Utilized in the production of high-performance coatings and adhesives due to its excellent thermal stability and resistance to chemical degradation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(3-chloro-4-methylphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine typically involves the condensation of 3-chloro-4-methylphenol with 2-amino-3,5-dimethylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
6-chloro-3-(3-chloro-4-methylphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding quinones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the compound into its reduced form.
Substitution: Halogen substitution reactions can occur with nucleophiles such as sodium methoxide (NaOCH3) to replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced benzoxazine derivatives.
Substitution: Formation of methoxy-substituted benzoxazine derivatives.
作用機序
The mechanism of action of 6-chloro-3-(3-chloro-4-methylphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of microbial growth or modulation of biological pathways. The compound’s benzoxazine ring structure allows it to form stable complexes with target molecules, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
4-chloro-3-methylphenol: Known for its antimicrobial properties and used in disinfectants.
5-chloro-2-methylphenol: Another chlorinated phenol with similar applications in antimicrobial formulations.
Uniqueness
6-chloro-3-(3-chloro-4-methylphenyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine stands out due to its unique combination of chlorine and methyl substituents on the benzoxazine ring, which enhances its chemical stability and biological activity compared to other similar compounds.
特性
IUPAC Name |
6-chloro-3-(3-chloro-4-methylphenyl)-5,7-dimethyl-2,4-dihydro-1,3-benzoxazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO/c1-10-4-5-13(7-15(10)18)20-8-14-12(3)17(19)11(2)6-16(14)21-9-20/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXJMZVHLBAWTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC3=C(C=C(C(=C3C)Cl)C)OC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
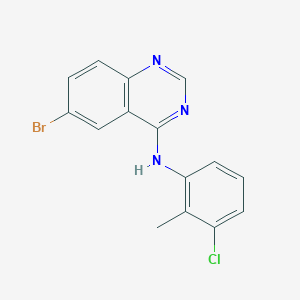
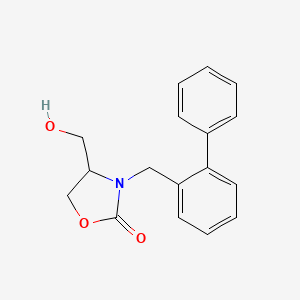
![5-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-methoxybenzamide](/img/structure/B5568517.png)
![N-cyclohexyl-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B5568525.png)
![1-tert-butyl-N-{4-[(ethylamino)sulfonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5568538.png)
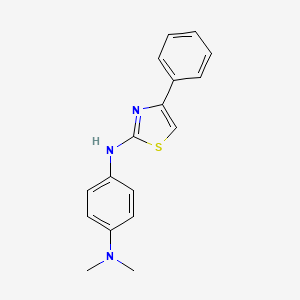
![6-methoxy-N,3-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B5568552.png)
![2-benzyl-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B5568557.png)
![4-(4-methoxyanilino)-N-[(E)-thiophen-2-ylmethylideneamino]butanamide](/img/structure/B5568562.png)
![2-(4-chlorophenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5568571.png)
![3-[(2,4-Dichlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5568581.png)
![4-[3-methyl-5-(phenoxymethyl)-2-furoyl]-1,4-oxazepan-6-ol](/img/structure/B5568594.png)
![4-methyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzenesulfonamide](/img/structure/B5568603.png)
